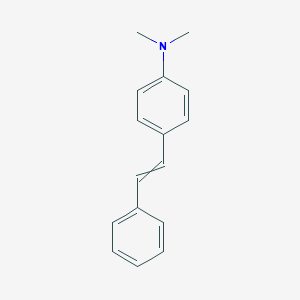

4-Dimethylaminostilbene

Vue d'ensemble

Description

4-Dimethylaminostilbene is a chemical compound with the molecular formula C16H17N . It is a member of the stilbene family .

Synthesis Analysis

The synthesis of stilbene scaffold and related structures, such as 4-Dimethylaminostilbene, has been extensively studied over the last 30 years . The synthetic approaches towards these compounds often involve the use of olefination reactions and palladium catalysis .Molecular Structure Analysis

The molecular structure of 4-Dimethylaminostilbene consists of a stilbene (1,2-diphenylethylene) core with a dimethylamino group attached . The molecular weight is 223.313 Da .Physical And Chemical Properties Analysis

4-Dimethylaminostilbene has a density of 1.1±0.1 g/cm3, a boiling point of 362.7±22.0 °C at 760 mmHg, and a flash point of 147.3±15.3 °C . It has a molar refractivity of 78.0±0.3 cm3, and its polar surface area is 3 Å2 .Applications De Recherche Scientifique

Application in Photorelaxation Pathways

Specific Scientific Field

This application falls under the field of Photochemistry .

Summary of the Application

4-(Dimethylamino)stilbene (DANS) is used in the study of photorelaxation pathways upon S1 excitation . This involves the investigation of nonadiabatic decay pathways and their roles in trans-to-cis and cis-to-trans processes .

Methods of Application or Experimental Procedures

The study utilized Multi-state n-electron valence state second order perturbation theory (MS-NEVPT2) to reveal the photorelaxation pathways of DANS upon S1 excitation . The interwoven networks of five S1/S0 and three T2/T1 conical intersections (CIs), and three S1/T2, one S1/T1 and one S0/T1 intersystem crossings (ISCs) were examined .

Results or Outcomes

The study found that after being excited to the Franck–Condon (FC) region of the S1 state, trans-S1-FC firstly encounters an ultrafast conversion to quinoid form . The relaxation mainly proceeds along the triplet pathway .

Application in Photodegradation Processes

Specific Scientific Field

This application is in the field of Material Science and Optics .

Summary of the Application

4-(Dimethylamino)stilbene (DANS) is used in the study of photodegradation processes of polymeric electro-optical stilbene material . The study focused on photodegradation due to one-photon and two-photon absorption .

Methods of Application or Experimental Procedures

The polymeric electro-optical stilbene material, DANS, was illuminated at wavelengths ranging from the visible to near-infrared to quantify its photodegradation processes .

Results or Outcomes

The study found that the quantum efficiency of the chromophore degradation is strongly wavelength and absorption mechanism dependent . In the near-infrared spectral region, operation lifetimes of electro-optic devices made from this chromophore are expected to be around only a few hundreds of hours .

Application in Fluorescence Sensing

Specific Scientific Field

This application falls under the field of Fluorescence Spectroscopy .

Summary of the Application

4-(Dimethylamino)stilbene, specifically 4-N,N′-dimethylamino-4′-N′-stilbenemaleamic acid (DASMA), is used as a unique molecular photochrome probe that exhibits solubility and retains trans-cis photoisomerisation in a wide range of organic solvents and aqueous pH environments . It’s used in fluorescence sensing due to its pH-dependent fluorescence and photoisomerisation kinetics .

Methods of Application or Experimental Procedures

Absorption, fluorescence excitation and emission spectra, and constant-illumination fluorescence decay were measured in acetonitrile, dimethyl sulfoxide, ethanol, propylene carbonate, and aqueous glycerol mixtures .

Results or Outcomes

The pseudo-first-order fluorescence decay rates were found to be strongly dependent on the medium viscosity .

Application in Photostability Studies

Summary of the Application

4-(Dimethylamino)stilbene, specifically 4-dimethylamino-4′-nitrostilbene (DANS), is used in the study of photodegradation processes of polymeric electro-optical stilbene material . The study focused on photodegradation due to one-photon and two-photon absorption .

Results or Outcomes

Application in Photodynamic Therapy

Specific Scientific Field

This application falls under the field of Medical Science .

Summary of the Application

4-(Dimethylamino)stilbene, specifically 4-dimethylamino-1,8-naphthalimide molecule (DMN), is used in the study of photodynamic therapy (PDT) . The sulfur-for-oxygen replacement in the skeleton of DMN has been analyzed to enhance the singlet oxygen quantum yield of some existing fluorophores and to shift the absorption band at longer wavelengths .

Methods of Application or Experimental Procedures

The sulfur- and selenium-for-oxygen replacement in the skeleton of DMN has been analyzed by means of a DFT study .

Results or Outcomes

The study found that the selenium-for-oxygen replacement can be proposed as a strategy to achieve more suitable PDT agents .

Application in Photochromic Materials

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

4-(Dimethylamino)stilbene, specifically stiff-stilbene, is used in the development and application of photochromic molecular switches . Stiff-stilbenes attract increasing interest due to their high quantum yield, significant geometric differences between isomers, excellent thermostability, and robust switching behavior .

Methods of Application or Experimental Procedures

The photoisomerization of stiff-stilbene has been thoroughly investigated . Photoexcitation of E stiff-stilbene using UV light leads to the formation of Z stiff-stilbene .

Results or Outcomes

The study found that the higher energy Z isomer of stiff-stilbene possesses an excellent thermal stability .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHHHPDRXLIMPM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020720 | |

| Record name | (E)-4-Dimethylaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylaminostilbene | |

CAS RN |

838-95-9, 1145-73-9 | |

| Record name | trans-4-Dimethylaminostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Dimethylaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Dimethylaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7P79915N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

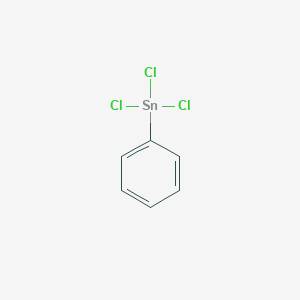

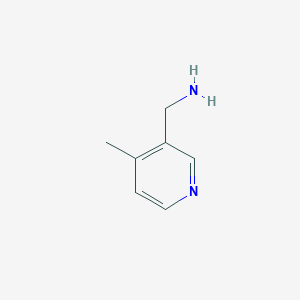

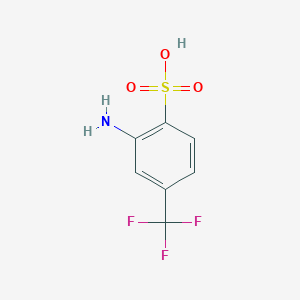

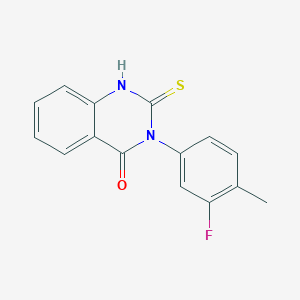

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)